molecular formula C13H19N B1420139 (1-Cyclopropylethyl)(1-phenylethyl)amine CAS No. 1021076-37-8

(1-Cyclopropylethyl)(1-phenylethyl)amine

Cat. No.: B1420139
CAS No.: 1021076-37-8
M. Wt: 189.3 g/mol
InChI Key: PUFMROBLJVZMAF-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)(1-phenylethyl)amine is an organic compound with the molecular formula C₁₃H₁₉N It is characterized by the presence of a cyclopropyl group and a phenylethyl group attached to an amine

Scientific Research Applications

(1-Cyclopropylethyl)(1-phenylethyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)(1-phenylethyl)amine typically involves the reaction of cyclopropylmethylamine with phenylethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with sodium hydride as the base to deprotonate the amine and facilitate nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrogen atoms are replaced by alkyl or acyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(1-phenylethyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropyl and phenylethyl groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its effects.

Comparison with Similar Compounds

    Phenylethylamine: A simpler analog with a phenylethyl group attached to an amine.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine.

Comparison:

    Structural Uniqueness: (1-Cyclopropylethyl)(1-phenylethyl)amine combines both cyclopropyl and phenylethyl groups, offering a unique structural motif compared to its simpler analogs.

    Reactivity: The presence of both groups may influence its reactivity and interaction with reagents differently compared to phenylethylamine or cyclopropylamine alone.

    Applications: Its dual structural features may provide enhanced or unique applications in research and industry.

Properties

IUPAC Name

1-cyclopropyl-N-(1-phenylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(12-6-4-3-5-7-12)14-11(2)13-8-9-13/h3-7,10-11,13-14H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFMROBLJVZMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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